2,2',3,4,6,6'-Hexachlorobiphenyl
Overview
Description
2,2',3,4,6,6'-Hexachlorobiphenyl (C12H4Cl6) is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. due to their persistence in the environment and potential health risks, their production was banned in many countries in the late 1970s.
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,6,6’-Hexachlorobiphenyl (also known as PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group to which PCB 136 belongs .
Mode of Action
PCB 136 interacts with its target, CYP2B6, through electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction .
Biochemical Pathways
The interaction of PCB 136 with CYP2B6 affects the metabolic activation of the compound. This process is studied using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) . The mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment, has been investigated .
Pharmacokinetics
It is known that pcbs, in general, have a tendency to bioaccumulate in animal tissues and biomagnify in food chains .
Result of Action
It is known that pcbs and their hydroxylated metabolites have been associated with neurodevelopmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 136. For instance, halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants . Furthermore, PCBs are resistant to environmental degradation through photolytic, biological, or chemical processes, which can lead to their persistence in the environment .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,6,6’-Hexachlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of PCBs . The oxidation of 2,2’,3,3’,6,6’-Hexachlorobiphenyl by CYP2B6 generates different active intermediates through electrophilic additions at the C α and C β positions .
Cellular Effects
The effects of 2,2’,3,4,6,6’-Hexachlorobiphenyl on cells are complex and varied. It has been associated with neurodevelopmental disorders . The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes and their effects on dopaminergic cells in culture are atropselective .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,6,6’-Hexachlorobiphenyl involves its interaction with biomolecules and changes in gene expression. The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, and C α is the preferred site for the electrophilic addition reaction .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,2’,3,4,6,6’-Hexachlorobiphenyl change in laboratory settings. Reactive oxygen species and levels of dopamine and its metabolites were not significantly altered after a 24-hour exposure of dopaminergic cells to pure 2,2’,3,4,6,6’-Hexachlorobiphenyl atropisomers .
Metabolic Pathways
2,2’,3,4,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways. The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by CYP2B6 generates different active intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,6,6'-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl3), and at elevated temperatures. The chlorination process can be performed in multiple steps, with each step adding chlorine atoms to specific positions on the biphenyl ring structure.
Industrial Production Methods: In industrial settings, the production of this compound is conducted using large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of chlorine gas to biphenyl in the presence of a catalyst, ensuring the formation of the desired hexachlorobiphenyl compound.
Chemical Reactions Analysis
Types of Reactions: 2,2',3,4,6,6'-Hexachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of chlorinated biphenyl oxides.
Reduction: Reduction reactions can produce partially chlorinated biphenyls.
Substitution: Substitution reactions can result in the formation of other polychlorinated biphenyls with different chlorine substitution patterns.
Scientific Research Applications
Chemistry: It is used as a model compound in the study of PCBs and their environmental impact.
Biology: Research on the toxicological effects of 2,2',3,4,6,6'-Hexachlorobiphenyl on living organisms has provided insights into its potential health risks.
Medicine: Studies have investigated the compound's role as an endocrine disruptor and its effects on human health.
Industry: Despite its ban, this compound is still found in the environment, and research is ongoing to develop methods for its remediation and safe disposal.
Comparison with Similar Compounds
2,2',3,4,6,6'-Hexachlorobiphenyl is one of the 209 PCB congeners. It is similar to other PCBs in terms of its chemical structure and properties, but it has a unique chlorine substitution pattern that distinguishes it from other congeners. Some similar compounds include:
2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 136)
2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 149)
2,2',3,4,5,5'-Hexachlorobiphenyl (PCB 170)
These compounds share similarities in their toxicity and environmental persistence but differ in their specific chlorine substitution patterns, which can influence their biological and environmental behavior.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-7(15)4-8(16)11(17)12(10)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZCLFEPXCRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074229 | |
Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-40-5 | |
Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,6,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237640M72H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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